molecular formula C13H17BFNO4 B13346344 Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B13346344
M. Wt: 281.09 g/mol
InChI Key: CMXCRFQHVZHZCQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid. This compound is notable for its unique structure, which includes a fluorine atom and a dioxaborolane ring. It is used in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and stability.

Preparation Methods

The synthesis of Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves a multi-step process:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted nicotinates and biaryl compounds.

Scientific Research Applications

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In biological systems, boronic esters can inhibit enzymes by forming stable complexes with active site residues, affecting molecular pathways and cellular functions .

Comparison with Similar Compounds

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be compared with other boronic esters and fluorinated nicotinates:

These compounds share similar reactivity due to the presence of the boronic ester group but differ in their specific applications and reactivity patterns due to variations in their molecular structures.

Biological Activity

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structural features may confer distinct biological activities, making it a subject of interest in various research fields.

The compound has the following chemical properties:

PropertyValue
CAS Number 603122-52-7
Molecular Formula C14H18BFO4
Molecular Weight 280.1 g/mol
MDL Number MFCD16996314
Purity ≥95%

Biological Activity Overview

Recent studies have investigated the biological activity of this compound, particularly its interaction with biological systems and potential therapeutic effects. Key findings include:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the fluorine atom and the boron-containing moiety may enhance its interaction with microbial cell membranes.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biochemical assays. Specifically, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cellular Studies : In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and proliferation in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Researchers evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Enzyme Inhibition Assay :
    • A study assessed its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 value was determined to be approximately 30 µM.
  • Cancer Cell Line Analysis :
    • In experiments involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 40% decrease in cell viability after 48 hours compared to control groups.

The biological activity of this compound is likely attributed to its structural features that facilitate interactions with biomolecules:

  • Fluorine Atom : Enhances lipophilicity and membrane permeability.
  • Boron Moiety : May participate in coordination chemistry with biological targets.

Properties

Molecular Formula

C13H17BFNO4

Molecular Weight

281.09 g/mol

IUPAC Name

methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-16-10(15)9(8)11(17)18-5/h6-7H,1-5H3

InChI Key

CMXCRFQHVZHZCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C(=O)OC

Origin of Product

United States

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